molecular formula C20H21FN2O4 B248426 1-(2,3-Dimethoxybenzoyl)-4-(2-fluorobenzoyl)piperazine

1-(2,3-Dimethoxybenzoyl)-4-(2-fluorobenzoyl)piperazine

Cat. No.: B248426
M. Wt: 372.4 g/mol
InChI Key: QAKKEURGHQSOMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dimethoxybenzoyl)-4-(2-fluorobenzoyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of two benzoyl groups, one substituted with dimethoxy groups and the other with a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethoxybenzoyl)-4-(2-fluorobenzoyl)piperazine typically involves the acylation of piperazine with 2,3-dimethoxybenzoyl chloride and 2-fluorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or chloroform
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethoxybenzoyl)-4-(2-fluorobenzoyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(2,3-Dimethoxybenzoyl)-4-(2-fluorobenzoyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethoxybenzoyl)-4-(2-fluorobenzoyl)piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the dimethoxy and fluorobenzoyl groups can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3-Dimethoxybenzoyl)piperazine
  • 1-(2-Fluorobenzoyl)piperazine
  • 1-(2,3-Dimethoxyphenyl)piperazine

Comparison

Compared to similar compounds, 1-(2,3-Dimethoxybenzoyl)-4-(2-fluorobenzoyl)piperazine is unique due to the presence of both dimethoxy and fluorobenzoyl groups. This dual substitution can enhance its chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H21FN2O4

Molecular Weight

372.4 g/mol

IUPAC Name

(2,3-dimethoxyphenyl)-[4-(2-fluorobenzoyl)piperazin-1-yl]methanone

InChI

InChI=1S/C20H21FN2O4/c1-26-17-9-5-7-15(18(17)27-2)20(25)23-12-10-22(11-13-23)19(24)14-6-3-4-8-16(14)21/h3-9H,10-13H2,1-2H3

InChI Key

QAKKEURGHQSOMP-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3F

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.